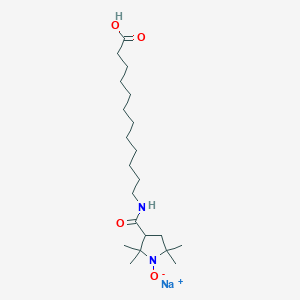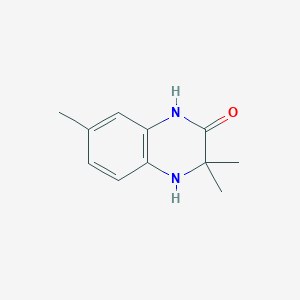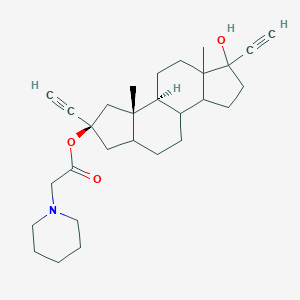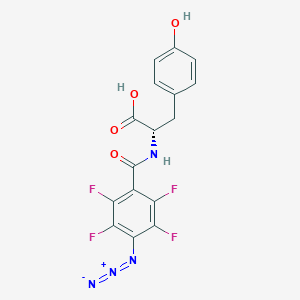
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt, also known as C11-TEMPO, is a stable free radical compound that has been used in various scientific research applications.
Mechanism Of Action
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt acts as a free radical scavenger by accepting an unpaired electron from a free radical, thereby converting it into a stable molecule. This mechanism of action allows 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt to protect cells and tissues from oxidative stress and damage caused by free radicals.
Biochemical And Physiological Effects
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been shown to have various biochemical and physiological effects, including reducing oxidative stress, protecting cells and tissues from damage, and improving mitochondrial function. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt in lab experiments is its stability and ease of use. 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is a stable compound that can be easily synthesized and stored. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is water-soluble, which makes it suitable for use in aqueous solutions. However, one of the limitations of using 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is its high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for the use of 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt in scientific research. One potential application is in the development of novel antioxidants and free radical scavengers for the treatment of various diseases, including neurodegenerative diseases and cancer. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt may be used in the development of new materials, such as polymers and nanoparticles, with improved properties and performance. Finally, further research is needed to better understand the mechanism of action and physiological effects of 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt, which may lead to the development of new therapeutic strategies.
Synthesis Methods
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt can be synthesized by reacting 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with undecylenic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt monosodium salt.
Scientific Research Applications
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been widely used in various scientific research applications, including in the field of organic synthesis, polymer chemistry, and biomedical research. In organic synthesis, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In polymer chemistry, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as a mediator for the controlled radical polymerization of various monomers. In biomedical research, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as an antioxidant and free radical scavenger to protect cells and tissues from oxidative stress.
properties
CAS RN |
153953-80-1 |
|---|---|
Product Name |
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt |
Molecular Formula |
C21H39N2NaO4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
sodium;12-[(2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carbonyl)amino]dodecanoic acid |
InChI |
InChI=1S/C21H39N2O4.Na/c1-20(2)16-17(21(3,4)23(20)27)19(26)22-15-13-11-9-7-5-6-8-10-12-14-18(24)25;/h17H,5-16H2,1-4H3,(H,22,26)(H,24,25);/q-1;+1 |
InChI Key |
QNEYCCJCBIZPBI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
synonyms |
12-(2,2,5,5-tetramethyl-1-pyrrolidinoxyl-3-carbonylamino)dodecanoate NFA-LPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)




![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)



![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
